molecular formula C12H18O9 B13325779 2,5-Bis(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate

2,5-Bis(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate

Cat. No.: B13325779
M. Wt: 306.27 g/mol
InChI Key: XULBXHXHMBTICR-UHFFFAOYSA-N
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Description

2,5-Bis(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxymethyl groups and acetate functionalities. It is primarily used in organic synthesis and material science research due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate typically involves the acetylation of 2,5-bis(hydroxymethyl)tetrahydrofuran. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually conducted under mild conditions, with temperatures ranging from 0°C to room temperature, to ensure high yield and purity .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalytic systems and automated processes ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various acetylated derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,5-Bis(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,5-Bis(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate exerts its effects involves its ability to undergo various chemical transformations. These transformations enable it to interact with different molecular targets and pathways, facilitating the synthesis of a wide range of products. The compound’s multiple functional groups allow for diverse reactivity, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 2,5-Bis(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate stands out due to its multiple functional groups, which provide enhanced reactivity and versatility in chemical synthesis. Its ability to form various derivatives makes it a unique and valuable compound in both research and industrial applications .

Properties

Molecular Formula

C12H18O9

Molecular Weight

306.27 g/mol

IUPAC Name

[4,5-diacetyloxy-2,5-bis(hydroxymethyl)oxolan-3-yl] acetate

InChI

InChI=1S/C12H18O9/c1-6(15)18-10-9(4-13)21-12(5-14,20-8(3)17)11(10)19-7(2)16/h9-11,13-14H,4-5H2,1-3H3

InChI Key

XULBXHXHMBTICR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(OC(C1OC(=O)C)(CO)OC(=O)C)CO

Origin of Product

United States

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